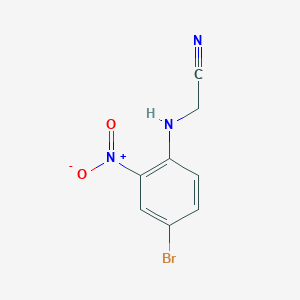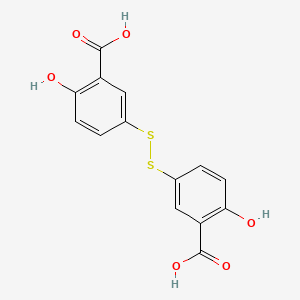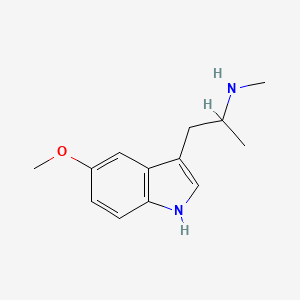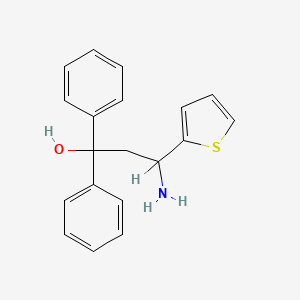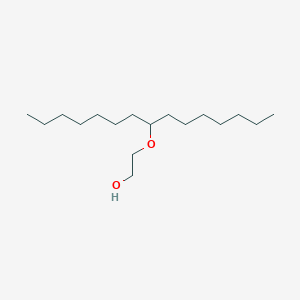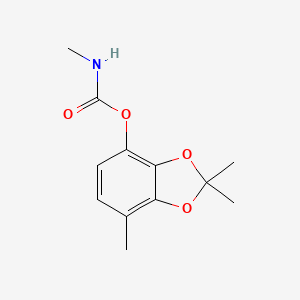![molecular formula C36H74O4S3Sn2 B13758347 Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester CAS No. 52628-34-9](/img/structure/B13758347.png)
Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester is a complex organotin compound It is characterized by the presence of two tin atoms within its molecular structure, which are linked by sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester typically involves the reaction of 1,1,3,3-tetrabutyl-1,3-distannathiane with acetic acid derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Scientific Research Applications
Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials due to its ability to act as a catalyst in polymerization reactions
Mechanism of Action
The mechanism by which acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester exerts its effects involves the interaction of its tin atoms with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The sulfur atoms in the compound also play a crucial role in its reactivity, allowing it to participate in redox reactions and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Diisooctyl 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]diacetate: This compound is structurally similar but differs in the ester groups attached to the acetic acid moieties.
Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetrabutyl-: Another related compound with similar tin-sulfur linkages but different functional groups.
Uniqueness
The uniqueness of acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester lies in its specific combination of tin and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
52628-34-9 |
|---|---|
Molecular Formula |
C36H74O4S3Sn2 |
Molecular Weight |
904.6 g/mol |
IUPAC Name |
6-methylheptyl 2-[dibutyl-[dibutyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C10H20O2S.4C4H9.S.2Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;4*1-3-4-2;;;/h2*9,13H,3-8H2,1-2H3;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
DFLAZBAZSZETSL-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(CCCC)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
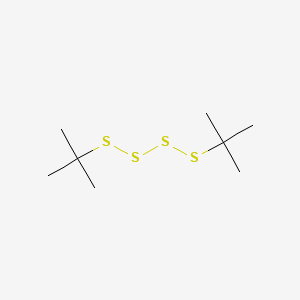

![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
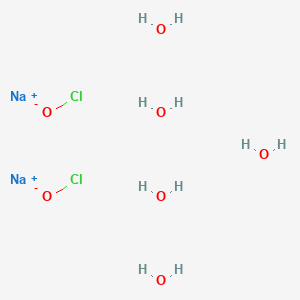
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
